cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a substituted 4,5-dihydroimidazole (2-imidazoline) derivative. Its core structure features a partially saturated imidazole ring (4,5-dihydro-1H-imidazole) with a cyclohexyl methanone group at position 1 and a 4-nitrobenzylthio substituent at position 2. Key structural attributes include:
- The benzylthio (-S-CH₂-C₆H₄-NO₂) linkage contributes to lipophilicity.
- Cyclohexyl methanone: The bulky cyclohexyl group may increase steric hindrance, affecting molecular conformation and solubility.
- 2-Imidazoline core: The saturated N-heterocycle distinguishes it from aromatic imidazoles, reducing planarity and altering electronic properties .
Properties
IUPAC Name |
cyclohexyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-16(14-4-2-1-3-5-14)19-11-10-18-17(19)24-12-13-6-8-15(9-7-13)20(22)23/h6-9,14H,1-5,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPKJWGRHVXUKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The compound’s structure comprises three primary components:
- 4,5-Dihydro-1H-imidazole core
- 4-Nitrobenzylthioether substituent
- Cyclohexyl methanone group
Retrosynthetically, the molecule can be dissected into two key intermediates:
- Intermediate A : 2-((4-Nitrobenzyl)thio)-4,5-dihydro-1H-imidazole
- Intermediate B : Cyclohexyl carbonyl chloride
Synthetic Routes
Route 1: Stepwise Assembly
Synthesis of 2-Mercapto-4,5-dihydro-1H-imidazole (Precursor to Intermediate A)
Methodology :
- Reactants : Ethylenediamine and carbon disulfide (CS₂) under basic conditions.
- Mechanism :
Reaction Conditions :
- Solvent : Ethanol/water mixture
- Base : Sodium hydroxide (2 equivalents)
- Temperature : Reflux at 80°C for 6–8 hours
- Yield : 65–70%
Alkylation to Form Intermediate A
Methodology :
- Reactants : 2-Mercaptoimidazoline and 4-nitrobenzyl bromide.
- Mechanism : Nucleophilic substitution (SN2) at the thiol group.
Optimized Protocol :
- Solvent : Dimethylformamide (DMF)
- Base : Cesium carbonate (2.5 equivalents)
- Temperature : 80°C for 12 hours
- Yield : 85–90%
Acylation to Attach Cyclohexyl Methanone
Methodology :
- Reactants : Intermediate A and cyclohexyl carbonyl chloride.
- Mechanism : Acylation at the imidazole nitrogen (N-1 position).
Reaction Conditions :
Route 2: One-Pot Thioether Formation and Cyclization
Alternative Approach :
- Reactants :
- Ethylenediamine
- 4-Nitrobenzyl bromide
- Cyclohexyl carbonyl chloride
- Thiourea
Mechanism :
- Thiourea acts as a sulfur source, facilitating simultaneous imidazole ring formation and thioether linkage.
Conditions :
Critical Optimization Parameters
Solvent Selection
| Step | Preferred Solvent | Effect on Yield |
|---|---|---|
| Thiol alkylation | DMF | Maximizes SN2 reactivity |
| Acylation | DCM | Prevents side reactions |
| Cyclization | THF | Enhances catalyst activity |
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | - δ 1.2–2.0 (m, cyclohexyl) |
| - δ 3.2–4.1 (m, imidazoline CH₂) | |
| - δ 7.6–8.2 (d, J=8.5 Hz, nitrobenzyl aromatic protons) | |
| IR (cm⁻¹) | - 1695 (C=O stretch) |
| - 1520, 1350 (NO₂ asymmetric/symmetric stretch) | |
| MS (EI) | m/z 347.43 [M]⁺ |
Comparative Evaluation of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 50–60% | 60–65% |
| Step Count | 3 steps | 1 step |
| Scalability | High | Moderate |
| Purity | >98% | 90–95% |
Industrial Considerations
- Cost Efficiency : Route 1 uses cheaper reagents but requires multiple isolations.
- Safety : 4-Nitrobenzyl bromide is a lachrymator; handling requires inert atmosphere.
- Sustainability : DMF replacement with cyclopentyl methyl ether (CPME) reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Amines.
Reduction: Sulfoxides or sulfones.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Pharmacological Potential
Cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has shown promise as a lead compound in drug development due to its interaction with specific biological targets. Its structure suggests potential activity against various enzymes involved in metabolic pathways, making it a candidate for further investigation in pharmacology .
Anticancer Activity
Studies have indicated that imidazole derivatives can induce apoptosis in cancer cells. For instance, in vitro studies using different cancer cell lines demonstrated that this compound significantly reduced cell viability, attributed to its ability to induce oxidative stress and apoptosis . The compound's IC50 values for various cell lines indicate its effectiveness in inhibiting tumor growth.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 (Colon Cancer) | 25 | Induces oxidative stress |
| Jurkat (T-cell Leukemia) | 25 | Induces apoptosis |
Antimicrobial Efficacy
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against both bacterial and fungal strains, indicating its potential as an antimicrobial agent.
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bacterial | 32 µg/mL |
| Similar Imidazole Derivative | Fungal | 16 µg/mL |
Case Study 1: Anticancer Activity
In vitro studies on this compound revealed significant cytotoxic effects against HT-29 and Jurkat cell lines. The mechanism was linked to the compound's ability to interact with apoptotic pathways, leading to increased cell death rates .
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of this compound indicated promising results against various pathogens. The MIC values obtained suggest that it could serve as a potential candidate for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with cellular signaling pathways by binding to receptors or other signaling molecules.
DNA Interaction: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: The 4,5-dihydroimidazole core in the target compound reduces aromaticity compared to fully unsaturated imidazoles (e.g., 2-Cyclohexyl-4,5-diphenyl-1H-imidazole).
Substituent Impact: Nitrobenzylthio vs. Methylsulfanyl: The nitrobenzylthio group in the target compound increases molecular weight (~25% higher than methylsulfanyl analogs) and lipophilicity (logP ~2.8 estimated), which may enhance membrane permeability but reduce aqueous solubility . Cyclohexyl vs.
Synthetic Pathways :
- The target compound’s synthesis likely involves thioether formation (e.g., nucleophilic substitution between a 2-mercaptoimidazoline and 4-nitrobenzyl chloride), contrasting with TDAE-mediated coupling used for 5-nitroimidazole derivatives .
Biological Activity
Cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound notable for its diverse biological activities. It belongs to the class of imidazole derivatives, which are recognized for their potential therapeutic applications in various fields, including medicinal chemistry and drug development.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : cyclohexyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- CAS Number : 851802-09-0
- Molecular Formula : C17H21N3O3S
- Molecular Weight : 347.43 g/mol
- InChI Key : GAPKJWGRHVXUKD-UHFFFAOYSA-N
The structure includes an imidazole ring, a cyclohexyl group, and a nitrobenzyl thioether, contributing to its unique biological activity profile.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access.
- Signal Transduction Interference : It may disrupt cellular signaling pathways by interacting with receptors or other signaling molecules.
- DNA Interaction : Potential intercalation into DNA could disrupt replication and transcription processes.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. This compound has been explored for its potential as an antimicrobial agent. Studies have shown that similar compounds in this class can effectively inhibit bacterial growth and exhibit antifungal activities .
Neuropharmacological Effects
Some studies have indicated that imidazole derivatives can act on neuropeptide Y receptors, which are implicated in appetite regulation and obesity treatment. This suggests that this compound might also have neuropharmacological applications .
Case Studies and Research Findings
A review of literature reveals various studies focusing on the biological activities of imidazole derivatives:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?
The synthesis typically involves multi-step pathways:
Thioether formation : Reacting 4-nitrobenzyl chloride with a thiol precursor (e.g., sodium hydrosulfide) under basic conditions to form the thioether linkage .
Imidazole ring construction : Condensation of glyoxal with ammonia or formaldehyde derivatives, followed by coupling with cyclohexylmethanone .
Final coupling : Using catalysts like palladium or copper to attach substituents.
Q. Optimization parameters :
- Temperature : 60–80°C for thioether formation; room temperature for imidazole ring closure .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalysts : Transition metals (e.g., Pd/C) improve coupling efficiency .
Key characterization : NMR (¹H/¹³C), MS, and HPLC for purity assessment .
Q. How can researchers resolve contradictions in biological activity data for this compound?
Contradictions often arise from variations in assay conditions or structural analogs. Methodological approaches include:
- Comparative studies : Benchmark against structurally similar compounds (e.g., fluorobenzyl or chlorobenzyl derivatives) to identify substituent-specific effects .
- QSAR modeling : Predict bioactivity using computational tools to correlate structural features (e.g., nitro group electron-withdrawing effects) with observed cytotoxicity or enzyme inhibition .
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2, MDA-MB-231) to confirm IC₅₀ consistency .
Q. What mechanistic insights govern the reactivity of the thioether and nitro groups in this compound?
The thioether group undergoes oxidation to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA, which alters electron density and bioactivity . The nitro group participates in redox reactions, acting as an electron-withdrawing moiety that enhances electrophilic aromatic substitution (e.g., nucleophilic attacks on the benzyl ring) .
Q. Experimental validation :
Q. How can computational modeling predict this compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) are used to:
Identify binding pockets in enzymes (e.g., cytochrome P450 or kinases) .
Predict binding affinities based on steric/electronic complementarity.
Case study : Docking with GABA-A receptors suggests the nitro group enhances hydrogen bonding with Arg112 residues, explaining anxiolytic potential in analogs .
Q. What strategies address low yield or byproduct formation during synthesis?
Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 80% yield in 30 mins vs. 50% in 6 hrs under conventional heating) .
Solvent-free conditions : Minimize side reactions (e.g., cyclohexane as a non-polar medium for imidazole ring closure) .
Byproduct analysis : LC-MS to identify impurities; optimize purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How does the nitrobenzyl group influence physicochemical properties?
The 4-nitrobenzyl substituent:
Q. Property table :
| Property | Cyclohexyl-nitrobenzyl | Cyclohexyl-fluorobenzyl |
|---|---|---|
| logP | 3.2 | 2.5 |
| Aqueous solubility (µg/mL) | 12.4 | 18.9 |
| Melting point (°C) | 218–220 | 195–198 |
Q. What are the challenges in scaling up synthesis for preclinical studies?
Catalyst recovery : Transition metals (e.g., Pd) require chelation resins for removal .
Purification scalability : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
Batch consistency : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progress .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition?
Enzyme kinetics : Measure Km and Vmax changes via Lineweaver-Burk plots .
ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) .
X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures to identify interaction sites .
Q. What structural modifications enhance metabolic stability?
Q. How do steric effects of the cyclohexyl group impact biological activity?
- Receptor binding : Bulky cyclohexyl limits access to flat binding pockets (e.g., topoisomerase II) but enhances selectivity for hydrophobic cavities .
- Solubility trade-off : Cyclohexyl reduces aqueous solubility but improves logD, favoring blood-brain barrier penetration in CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
